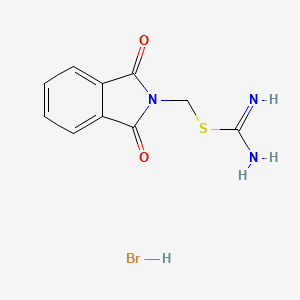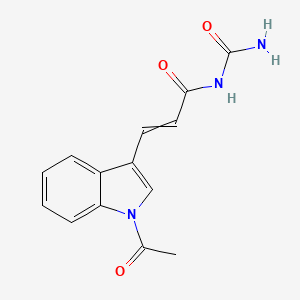![molecular formula C14H15BrO6 B14496858 2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate CAS No. 63436-98-6](/img/structure/B14496858.png)
2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate is an organic compound with the molecular formula C13H13BrO5. It is known for its unique chemical structure, which includes both acetyloxy and bromoacetyl functional groups. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate typically involves the acylation of 2-(2-hydroxy-5-bromoacetylphenoxy)ethanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Cold-chain transportation and storage under inert atmosphere are essential to maintain the stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromoacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the bromoacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyethyl acetates.
Wissenschaftliche Forschungsanwendungen
2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate involves its interaction with biological molecules. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This interaction is crucial in studying the molecular pathways and targets involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetyloxy-5-bromobenzoic acid: Similar structure but lacks the ethyl acetate group.
5-Bromoaspirin: Contains a bromoacetyl group but differs in the overall structure.
Uniqueness
2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate is unique due to its combination of acetyloxy and bromoacetyl groups, which confer distinct reactivity and potential for forming diverse chemical products. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
63436-98-6 |
|---|---|
Molekularformel |
C14H15BrO6 |
Molekulargewicht |
359.17 g/mol |
IUPAC-Name |
2-[2-acetyloxy-5-(2-bromoacetyl)phenoxy]ethyl acetate |
InChI |
InChI=1S/C14H15BrO6/c1-9(16)19-5-6-20-14-7-11(12(18)8-15)3-4-13(14)21-10(2)17/h3-4,7H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
LUMDSZBCVGWZCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCOC1=C(C=CC(=C1)C(=O)CBr)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



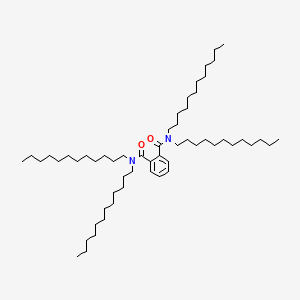
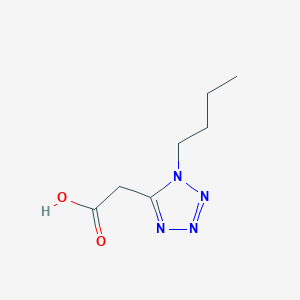
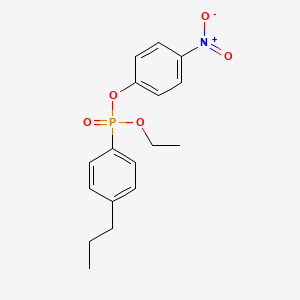
![1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one](/img/structure/B14496798.png)
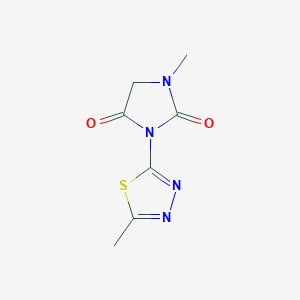

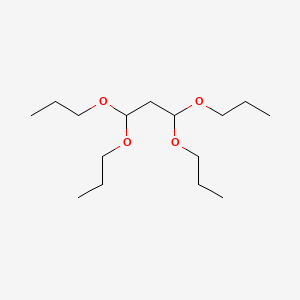

![2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one](/img/structure/B14496833.png)
